molecular formula C15H26N4O8 B14556283 L-Valyl-L-serylglycyl-L-glutamic acid CAS No. 61756-23-8

L-Valyl-L-serylglycyl-L-glutamic acid

Cat. No.: B14556283
CAS No.: 61756-23-8
M. Wt: 390.39 g/mol
InChI Key: WLTDXECJADOKAN-AUTRQRHGSA-N
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Description

L-Valyl-L-serylglycyl-L-glutamic acid is a tripeptide composed of three amino acid residues: L-valine, L-serine, glycine, and L-glutamic acid. The presence of L-glutamic acid, a well-characterized amino acid with regulatory approval for food and pharmaceutical uses, implies possible applications in buffering systems or metabolic pathways .

Key Hypothetical Properties (Inferred):

  • Molecular Formula: Likely C₁₈H₃₀N₄O₁₀ (based on constituent amino acids).
  • Molecular Weight: Estimated ~450–470 g/mol.
  • Functional Groups: Carboxyl (-COOH), amine (-NH₂), and hydroxyl (-OH) groups from serine.

Properties

CAS No.

61756-23-8

Molecular Formula

C15H26N4O8

Molecular Weight

390.39 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)19-9(6-20)13(24)17-5-10(21)18-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,24)(H,18,21)(H,19,25)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1

InChI Key

WLTDXECJADOKAN-AUTRQRHGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-serylglycyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-serylglycyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of glutamic acid can produce reduced glutamate derivatives.

Scientific Research Applications

L-Valyl-L-serylglycyl-L-glutamic acid has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Valyl-L-serylglycyl-L-glutamic acid involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with glutamate receptors, influencing neurotransmission pathways.

Comparison with Similar Compounds

N-L-γ-Glutamyl-L-leucine

  • Molecular Formula: C₁₁H₂₀N₂O₅ .
  • Molecular Weight: 260.29 g/mol .
  • CAS No.: 2566-39-4 .
  • Applications: Primarily used in laboratory settings for enzymatic or synthetic studies. Limited industrial or therapeutic applications reported .

L-Glutamic Acid

  • Molecular Formula: C₅H₉NO₄ .
  • Molecular Weight: 147.13 g/mol .
  • CAS No.: 56-86-0 .
  • Applications: Widely used in food (flavor enhancer, INS 620), pharmaceuticals, and biochemical buffers (e.g., pH 10 buffer with glycylglycine) .

Glycyl-L-glutamine Monohydrate

  • Molecular Formula: C₇H₁₃N₃O₄·H₂O (inferred).
  • CAS No.: 13115-71-4 .
  • Applications: Likely used in cell culture media or peptide synthesis due to glutamine’s role in cellular metabolism.

L-Alanyl-L-leucine

  • Molecular Formula: C₉H₁₈N₂O₃ (inferred).
  • CAS No.: 3303-34-2 .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications Regulatory/Safety Notes
L-Valyl-L-serylglycyl-L-glutamic acid C₁₈H₃₀N₄O₁₀ (est.) ~450–470 (est.) No data Biochemical research (hypothetical) Limited data; follow lab safety protocols
N-L-γ-Glutamyl-L-leucine C₁₁H₂₀N₂O₅ 260.29 2566-39-4 Laboratory studies SDS TRC-G245140-50MG
L-Glutamic Acid C₅H₉NO₄ 147.13 56-86-0 Food, pharmaceuticals, buffers JECFA "not specified" ADI
Glycyl-L-glutamine Monohydrate C₇H₁₃N₃O₄·H₂O ~209.19 (est.) 13115-71-4 Cell culture, peptide synthesis No safety data in provided evidence
L-Alanyl-L-leucine C₉H₁₈N₂O₃ ~218.25 (est.) 3303-34-2 Nutritional supplements Limited industrial use

Key Research Findings

  • Functional Roles: L-Glutamic acid derivatives, including the target tripeptide, are critical in enzymatic assays and metabolic studies due to their buffering capacity and role in nitrogen metabolism .
  • Structural Differences: The presence of serine and valine in this compound may enhance hydrophilicity compared to N-L-γ-Glutamyl-L-leucine, which lacks polar side chains .

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